2-Oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile
Overview
Description
2-Oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile is a heterocyclic compound that belongs to the class of pyridones It is characterized by the presence of a phenyl group attached to the 6th position of the dihydropyridine ring and a nitrile group at the 3rd position
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with theSerine/threonine-protein kinase pim-1 . This enzyme plays a key role in cell cycle progression, apoptosis, and transcription.
Result of Action
Based on its potential target, it may influence cell growth and division, potentially leading to antiproliferative effects .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 2-Oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile .
Preparation Methods
The synthesis of 2-Oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile can be achieved through several methods. One common synthetic route involves the condensation of aniline, ethyl cyanoacetate, and ethyl acetoacetate in the presence of a base such as potassium hydroxide . The reaction typically proceeds under reflux conditions in ethanol, leading to the formation of the desired product. Another method involves the cyclization of acetoacetanilide with methyl cyanoacetate in ethanol with the addition of potassium hydroxide . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
2-Oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The phenyl group can undergo electrophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions.
Scientific Research Applications
2-Oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes and receptors.
Industry: The compound is used in the production of dyes and pigments due to its chromophoric properties.
Comparison with Similar Compounds
2-Oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile can be compared with other similar compounds such as:
2-Oxo-1,2-dihydropyridine-3-carboxylic acid: This compound lacks the phenyl group, making it less hydrophobic and potentially altering its biological activity.
6-Hydroxy-4-methyl-2-oxo-1-phenyl-1,2-dihydropyridine-3-carbonitrile: The presence of a hydroxyl group at the 6th position can significantly impact its reactivity and solubility.
1-Methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid: The methyl group at the 1st position can influence the compound’s steric properties and its interaction with biological targets.
Properties
IUPAC Name |
2-oxo-6-phenyl-1H-pyridine-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O/c13-8-10-6-7-11(14-12(10)15)9-4-2-1-3-5-9/h1-7H,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTUZHAVCKLQHCN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C(=O)N2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30293746 | |
Record name | 2-Oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30293746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
43083-13-2 | |
Record name | 1,2-Dihydro-2-oxo-6-phenyl-3-pyridinecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=43083-13-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 91858 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043083132 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 43083-13-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91858 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30293746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 43083-13-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key structural features of 2-oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile and how do they influence its interactions?
A1: this compound is characterized by a dihydropyridine ring core with a phenyl group at the 6th position and a nitrile group at the 3rd position. The presence of the N—H group enables the formation of hydrogen bonds, significantly impacting its interactions. For instance, it forms dimers through N—H⋯O hydrogen bonds. [] Additionally, π–π interactions stemming from the aromatic rings further contribute to its intermolecular interactions. [] These structural features play a crucial role in defining the compound's packing in the solid state and potentially influencing its physical and chemical properties.
Q2: Can you elaborate on the synthesis of this compound derivatives and their potential applications?
A2: Researchers have successfully synthesized a series of novel dihydropyridine derivatives, including 4-(4-hydroxy-3-methoxyphenyl)-6-(2-hydroxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile, 4-(4-hydroxy-3-methoxyphenyl)-6-(4-hydroxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile, 6-(4-chlorophenyl)-4-(4-hydroxy-3-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile, and 4-(4-hydroxy-3-methoxyphenyl)-2-oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile. [] These compounds were characterized using techniques like IR, 1H NMR, 13C NMR, and mass spectrometry. [] The synthesis of such derivatives allows for the exploration of their structure-activity relationships and potential applications in various fields. For instance, these derivatives have been studied for their physicochemical properties in dimethyl sulfoxide, providing insights into solute-solvent interactions and potential applications in material science or drug delivery. []
Q3: How have computational methods contributed to understanding this compound derivatives?
A3: Computational chemistry, particularly density functional theory (DFT) studies, has been instrumental in understanding the conformational preferences and interactions of this compound derivatives. [] For instance, studies on propylene-bridged dimers of 4-methyl-2-oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile revealed the influence of inter- and intramolecular interactions on the linker's conformation. [] These insights are crucial for understanding the compound's behavior in different environments and for designing derivatives with potentially enhanced properties.
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